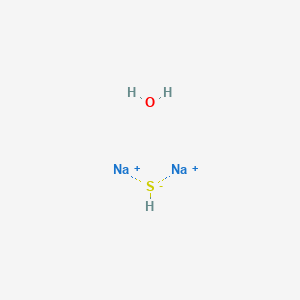

Disodium;sulfanide;hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

disodium;sulfanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJIAWKLYDUTBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[SH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2OS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Depressant:when Processing Polymetallic Sulfide Ores, It is Often Necessary to Separate One Type of Sulfide Mineral from Another. in This Context, Sodium Sulfide Can Be Used As a Depressant to Selectively Inhibit the Flotation of Certain Minerals.xkjgroup.comfuhua Chemical.comby Adding It in Controlled Amounts, It Can Prevent Specific Minerals, Such As Pyrite Iron Sulfide or Certain Copper Sulfides, from Floating, While Allowing the Target Mineral E.g., Galena or Molybdenite to Be Recovered in the Froth Concentrate.xkjgroup.comwit Stone.comthis Selective Depression Improves the Purity and Grade of the Final Metal Concentrate.hiseachem.com

Photographic and Textile Industry Applications

Disodium sulfanide hydrate serves specialized but important functions in both the textile and photographic industries.

Textile Industry: In textile manufacturing, sodium sulfide is primarily associated with the application of sulfur dyes, which are widely used for coloring cellulosic fibers like cotton due to their good wash-fastness and low cost. jamgroupco.com Sulfur dyes are insoluble in water in their original state. Sodium sulfide acts as a powerful reducing agent that converts the insoluble dye pigment into a water-soluble form (leuco form). persistencemarketresearch.comjamgroupco.com This allows the dye to penetrate the textile fibers evenly. Once absorbed, the fabric is exposed to air, which oxidizes the dye back to its original insoluble state, trapping the color permanently within the fibers. jamgroupco.com

Beyond its role in dyeing, sodium sulfide is also used as a versatile agent for:

Bleaching: It can be used to remove unwanted color from fabrics. westlab.com.aujamgroupco.com

Desulfurizing and Dechlorinating: It serves to remove residual sulfur or chlorine compounds after certain processing steps, ensuring the quality and integrity of the final textile product. westlab.com.aujamgroupco.com

Photographic Industry: In traditional black-and-white photography, sodium sulfide is used as a key component in toning baths to alter the final color and improve the archival stability of prints. westlab.com.au The most common application is sepia toning, which imparts a brownish, antique look to a photograph. The process involves first bleaching the metallic silver that forms the image and then re-developing it in a sodium sulfide solution. This converts the silver into silver sulfide, a much more stable compound that is resistant to the oxidative decay that can cause prints to fade over time. westlab.com.au Additionally, it can be used in developer solutions as an antioxidant to prevent them from degrading prematurely. chemicalbook.com

Table 4: Summary of Applications in Photography and Textiles

| Industry | Application | Function of Disodium Sulfanide Hydrate |

|---|---|---|

| Textile | Sulfur Dyeing | Acts as a reducing agent to solubilize insoluble dyes for fabric absorption. persistencemarketresearch.comjamgroupco.com |

| Fabric Treatment | Used as a bleaching, desulfurizing, and dechlorinating agent. westlab.com.auchemicalbook.com | |

| Photography | Print Toning (e.g., Sepia) | Converts metallic silver in the image to stable silver sulfide, altering color and enhancing permanence. westlab.com.au |

| Developer Protection | Acts as an antioxidant to prevent the developer solution from oxidizing. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of Disodium Sulfanide Hydrate

Fundamental Reaction Pathways and Kinetics

The reactivity of the sulfanide anion in aqueous solution is multifaceted, involving redox, nucleophilic, and hydrolysis pathways that are crucial in various chemical and environmental systems.

Redox Chemistry and Electron Transfer Mechanisms of the Sulfanide Anion

The sulfanide anion is a potent reducing agent, readily participating in redox reactions. The oxidation of sulfide (B99878) can proceed through various pathways, ultimately forming species such as elemental sulfur, polysulfides, thiosulfate, sulfite, and sulfate (B86663). The thermodynamics of these transformations show that while one-electron transfers are often energetically unfavorable, two-electron transfers are generally favorable. nih.gov For instance, the direct two-electron transfer reaction of O₂ with H₂S to form elemental sulfur and hydrogen peroxide is thermodynamically favorable. nih.gov

However, a significant kinetic barrier often exists for the direct reaction between sulfide and oxidants like molecular oxygen. nih.gov This barrier can be overcome by the presence of transition metal catalysts or through enzymatic pathways in biological systems. nih.gov In many environments, microbial sulfur oxidation rates far exceed abiotic rates due to these evolved enzymatic mechanisms. nih.gov The oxidation process often involves the formation of a bisulfide radical (HS•) as a transient intermediate, particularly in one-electron transfer pathways. nih.gov The redox potential for the oxidation of sulfide is highly dependent on the specific reaction and conditions, such as pH. For example, in a sulfide-oxidizing bioreactor at pH 8 and 30°C, the optimal redox potential for the formation of elemental sulfur was found to be between -147 and -137 mV relative to a standard hydrogen electrode. nih.gov

The oxidation can be complex, with initial steps involving the formation of short-lived, highly reactive sulfur atoms from a two-electron transfer, which then leads to the formation of various sulfur species. huji.ac.ilresearchgate.net

Nucleophilic Reactivity of the Sulfanide Anion in Hydrated Systems

In aqueous systems, the sulfanide anion exists predominantly as the hydrosulfide (B80085) ion (HS⁻) at neutral to moderately alkaline pH. nih.govresearchgate.net The HS⁻ ion is a potent nucleophile, significantly more so than its oxygen analog, the hydroxide (B78521) ion. libretexts.orgmsu.edu Its high nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen.

This strong nucleophilic character allows the hydrosulfide ion to readily participate in nucleophilic substitution reactions, particularly Sₙ2 reactions with substrates like alkyl halides to form thiols (mercaptans). libretexts.orgmsu.edulibretexts.org Thiolate anions (RS⁻), which can be considered organic derivatives of the sulfanide anion, are also excellent nucleophiles. libretexts.orglibretexts.org The reaction kinetics are indicative of a classic Sₙ2 mechanism, although addition-elimination pathways have been considered for substitutions at a sulfur atom in other contexts. datapdf.com The hydrosulfide anion can also act as a nucleophile toward electrophiles, a process termed sulfhydration, which is emerging as a significant mechanism in redox signaling. nih.gov

Hydrolysis and Speciation Dynamics of Disodium (B8443419) Sulfanide Hydrate (B1144303) in Aqueous Media

When disodium sulfanide hydrate dissolves in water, the sulfanide ion (S²⁻) undergoes extensive hydrolysis due to its nature as the conjugate base of the very weak acid HS⁻. researchgate.netquora.com This hydrolysis establishes a dynamic equilibrium between hydrogen sulfide (H₂S), the hydrosulfide ion (HS⁻), and the sulfanide ion (S²⁻). researchgate.net

The speciation of sulfide in aqueous media is critically dependent on the pH of the solution. The relevant equilibria are described by the following acid dissociation constants (pKa):

H₂S ⇌ HS⁻ + H⁺ (pKa₁ ≈ 7.0) nih.govresearchgate.net

HS⁻ ⇌ S²⁻ + H⁺ (pKa₂ ≈ 12 to >17) nih.gov

The table below illustrates the dominant sulfide species at different pH ranges.

| pH Range | Dominant Sulfide Species |

| < 7 | Hydrogen Sulfide (H₂S) |

| 7 - 12 | Hydrosulfide (HS⁻) |

| > 12 | Sulfanide (S²⁻) |

This interactive table shows the primary form of sulfide at a given pH. Due to the pKa values, at physiological pH (~7.4), the majority of sulfide exists as the HS⁻ anion. nih.govresearchgate.net The S²⁻ ion only becomes a significant species in strongly alkaline solutions. researchgate.netresearchgate.netaai.solutions

Interactions with Metal Ions and Complexation Chemistry

The sulfanide anion exhibits a strong affinity for many metal ions, leading to the formation of highly insoluble metal sulfides and influencing geochemical and industrial processes.

Precipitation and Dissolution Kinetics of Metal Sulfides

The addition of a soluble sulfide source, such as disodium sulfanide hydrate, to an aqueous solution containing heavy metal ions typically results in the rapid precipitation of highly insoluble metal sulfides. deu.edu.tr This process is widely used for removing toxic heavy metals from industrial wastewater. semanticscholar.orgbohrium.comuky.edu The precipitation efficiency is influenced by factors such as pH, sulfide dosage, and reaction time. semanticscholar.orgbohrium.com For instance, the optimal pH for precipitating copper, nickel, and zinc ions with sodium sulfide can be selective, allowing for their potential separation. semanticscholar.orgbohrium.com

The kinetics of metal sulfide precipitation are generally fast. osti.gov Conversely, the dissolution of solid metal sulfides is a much slower process. The dissolution kinetics are highly dependent on the specific mineral, pH, temperature, and the presence of oxidizing or complexing agents. For example, the dissolution of iron sulfides like pyrrhotite (B1172379) and pyrite (B73398) is significantly faster under acidic conditions but can also occur in highly alkaline environments, with pyrrhotite dissolving orders of magnitude faster than pyrite at high pH. saimm.co.zaarxiv.orgresearchgate.net The dissolution of zinc sulfide in acidic solutions is also a well-studied process where the rate is influenced by acid concentration and temperature. mit.edu

Formation of Polysulfides from Disodium Sulfanide Hydrate

Disodium sulfanide hydrate can serve as a precursor for the formation of sodium polysulfides (Na₂Sₓ, where x > 1). One common method involves the direct reaction of a sodium sulfide solution with elemental sulfur. wikipedia.orgresearchgate.netechemi.com The sulfur dissolves in the sulfide solution to form a mixture of polysulfide anions of varying chain lengths. researchgate.netnih.gov

S²⁻ + (x-1)S → Sₓ²⁻

Polysulfides are also key intermediates in the oxidation of sulfide. huji.ac.ilresearchgate.netsemanticscholar.org The initial oxidation of sulfide can produce elemental sulfur, which then reacts with excess sulfide to form polysulfides. researchgate.net The speciation of the resulting polysulfides can be complex and is influenced by factors like pH and the nature of the oxidant. huji.ac.ilacs.org For example, the reaction between hydrogen sulfide and manganese dioxide shows a significant shift toward higher polysulfides in the initial stages of the reaction. huji.ac.ilresearchgate.net

Ligand Exchange Reactions Involving the Hydrated Sulfanide Ion

The sulfanide ion (S²⁻), being a soft Lewis base, can participate in ligand exchange reactions with metal complexes. In these reactions, the sulfanide ion displaces other ligands from the coordination sphere of a metal ion. The nature of these interactions is crucial in various fields, including geochemistry and biochemistry, where metal-sulfur bonds are fundamental.

While extensive literature specifically detailing the kinetics and mechanisms of ligand exchange with the simple hydrated sulfanide ion is limited, the principles can be inferred from the broader context of sulfur-containing ligands. The interaction of transition metals with sulfur ligands is a subject of significant study due to its relevance in biological systems, catalysis, and energy storage nsf.gov.

Sulfido ligands (S²⁻) can act as bridging ligands between two or more metal centers, a characteristic that enhances electronic communication between the metals nsf.gov. Compared to their oxo counterparts, the more diffuse orbitals of sulfur are thought to facilitate greater charge distribution and magnetic exchange nsf.gov.

Spectroscopic techniques such as X-ray absorption spectroscopy (XAS) and vibrational spectroscopy are employed to study the nature of metal-sulfur bonds. The vibrational frequencies for metal-sulfido bonds typically appear in the 400-500 cm⁻¹ range in Raman spectra nsf.gov.

In the context of quantum dots, ligand exchange reactions on the surface of materials like lead sulfide (PbS) and cadmium selenide (B1212193) (CdSe) are critical for modifying their surface chemistry and electronic properties. Studies have utilized nuclear magnetic resonance (NMR) spectroscopy and spectrophotometric absorbance titration to monitor these exchange reactions in-situ, revealing information about their equilibrium constants and cooperativity osti.govunc.edu. For instance, the exchange of oleate (B1233923) ligands on CdSe nanocrystals with thiol-terminated ligands has been shown to be an irreversible displacement unc.edu.

Catalytic Roles of Disodium Sulfanide Hydrate in Chemical Transformations

Sodium sulfide hydrate serves as a catalyst and a reagent in several important organic reactions, primarily leveraging the nucleophilicity and reducing power of the sulfide ion.

One of the most well-known applications is in the Zinin reduction , which converts aromatic nitro compounds to amines wikipedia.org. This reaction is particularly useful for its selectivity, as it can reduce nitro groups without affecting other reducible functional groups like aryl halides or carbon-carbon double bonds wikipedia.org. The reaction is typically carried out in an aqueous solution. Mechanistic studies suggest the involvement of disulfide generated in situ, with nitrosobenzenes and phenylhydroxylamines as probable intermediates wikipedia.org. A possible stoichiometry for the reaction is:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻ wikipedia.org

More recently, sodium sulfide, in combination with iron(III) chloride hexahydrate, has been utilized in a sustainable redox condensation reaction between o-nitroanilines and alcohols. This system efficiently produces benzimidazole (B57391) and quinoxaline (B1680401) heterocycles organic-chemistry.org. In this process, sodium sulfide plays a dual role: it acts as a precursor for the formation of an iron-sulfur catalyst and serves as a multi-electron reducing agent organic-chemistry.org. This method is noted for its high atom economy and minimization of byproducts organic-chemistry.org. Optimization of this reaction has shown that using 40 mol% of sodium sulfide with 1 mol% of iron(III) chloride hexahydrate can lead to yields greater than 95% organic-chemistry.org.

The following table summarizes the yield of 2-phenyl-1H-benzimidazole under different catalytic conditions:

| Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) |

| FeCl₃·6H₂O (1 mol%) | Na₂S·nH₂O (40 mol%) | Dioxane | 100 | >95 |

| FeCl₃·6H₂O (1 mol%) | None | Dioxane | 100 | <5 |

| None | Na₂S·nH₂O (40 mol%) | Dioxane | 100 | 25 |

Data compiled from research on sustainable redox condensation reactions. organic-chemistry.org

Furthermore, sodium sulfide has been employed in the synthesis of various sulfur-containing heterocycles. While not always acting as a catalyst in the strictest sense, its role as a sulfur source and nucleophile is crucial in these transformations. For example, it can be used in reactions for the preparation of compounds like benzothiophenes and thiazoles rsc.org.

The versatility of disodium sulfanide hydrate in organic synthesis underscores its importance as a readily available and effective reagent and catalyst for a range of chemical transformations.

Advanced Applications and Industrial Process Integration Non Biomedical of Disodium Sulfanide Hydrate

Role in Advanced Materials Science and Engineering

In the realm of materials science, disodium (B8443419) sulfanide hydrate (B1144303) serves as a critical precursor and functional material in the development of advanced technological components. Its applications range from the synthesis of sophisticated semiconductor materials to its use in innovative energy storage solutions.

Utilization in Semiconductor and Optoelectronic Material Production

Disodium sulfanide hydrate, as a source of sulfide (B99878) ions (S²⁻), is instrumental in the synthesis of various metal sulfide semiconductor materials, particularly quantum dots (QDs). These nanocrystals exhibit unique optoelectronic properties due to quantum confinement effects.

The synthesis of tin(II) sulfide (SnS) quantum dots, for instance, can be achieved through a facile, room-temperature solution-based method using ionic precursors like sodium sulfide (Na₂S) and tin(II) bromide (SnBr₂) acs.org. Similarly, zinc sulfide (ZnS) QDs, which are non-toxic and chemically stable, are synthesized via wet chemical liquid phase methods at room temperature, using precursors such as sodium sulfide and a zinc salt swan.ac.ukresearchgate.net. These synthesis routes are often preferred for their low cost and environmental friendliness swan.ac.uk. The resulting metal sulfide nanoparticles have applications in optoelectronic devices like light-emitting diodes (LEDs) and photodetectors swan.ac.ukmdpi.com.

Application in Battery Technology Research (e.g., as Electrolyte Precursor)

The pursuit of alternatives to lithium-ion batteries has intensified research into sodium-ion batteries (SIBs), where sodium-based compounds play a central role. Disodium sulfanide is a key material in the development of advanced electrolytes and cathodes for these next-generation energy storage systems aip.orgosti.gov.

Specifically, sulfide-based solid electrolytes are a major focus for all-solid-state batteries due to their high ionic conductivity and good mechanical properties researchgate.netmetal.com. Disodium sulfide (Na₂S) and sodium disulfide (Na₂S₂) are of particular interest as conversion cathodes in sodium-based batteries because of their high theoretical energy density and the low cost of sodium aip.orgosti.gov. Research has focused on developing facile and scalable synthesis methods for high-purity, anhydrous Na₂S to be used as a precursor for these battery components acs.orgsci-hub.se. A microwave-assisted approach, for example, allows for the selective synthesis of Na₂S and Na₂S₂ at temperatures much lower than traditional methods, making them promising for the continued development of Na–S batteries acs.orgsci-hub.se. The choice of electrolyte, which consists of a sodium salt, a solvent, and additives, is critical as it impacts ionic conductivity, stability, and the formation of the solid-electrolyte interphase (SEI), all of which determine the battery's performance and longevity sigmaaldrich.comnih.gov.

| Component Type | Example Material | Role/Advantage | Key Research Finding |

|---|---|---|---|

| Sodium Salt | Disodium Sulfide (Na₂S) | Precursor for high-capacity cathodes and solid electrolytes. | Microwave-assisted synthesis yields high-purity Na₂S at lower temperatures (100-200 °C) acs.orgsci-hub.se. |

| Sodium Salt | Sodium Difluoro(oxalato)borate (NaDFOB) | Primary electrolytic salt or additive. | Exhibits excellent electrochemical stability (0-5.5V vs. Na⁺/Na) and helps form a stable, fluorine-rich SEI sigmaaldrich.com. |

| Solvent | Alkyl Carbonates (EC, PC, DMC) | Dissolves sodium salts to facilitate ion transport. | The solvation structure and ion-pairing behavior in these solvents are key to electrolyte performance rsc.org. |

Disodium Sulfanide Hydrate in the Synthesis of Nanomaterials

Beyond its use in QDs for optoelectronics, disodium sulfanide hydrate is a versatile sulfur source for synthesizing a broader range of nanomaterials. The compound facilitates the creation of various metal sulfide nanoparticles through precipitation or decomposition reactions.

For example, a solution-phase synthesis of tin telluride (SnTe) nanocrystals and a room-temperature synthesis of tin sulfide (SnS) nanoparticles both utilize a sulfide source in their reactions acs.org. The synthesis of silver sulfide nanoparticles has been demonstrated using a sonochemical method, highlighting another advanced technique for nanomaterial production researchgate.net. These methods allow for the creation of nanoparticles with controlled sizes and properties, which are crucial for their application in fields like catalysis and advanced electronics. The ability to produce these materials at low temperatures and with facile preparation are significant advantages of using precursors like sodium sulfide acs.orgswan.ac.ukresearchgate.net.

Thermochemical Heat Storage Systems

Salt hydrates are recognized for their potential in thermochemical energy storage (TCES) systems due to their high heat storage density and low cost. These systems operate based on reversible chemical reactions—storing energy via an endothermic dehydration reaction and releasing it through an exothermic hydration reaction.

Disodium sulfanide hydrate (Na₂S·nH₂O) has been extensively studied as a promising material for TCES, particularly for low-temperature applications such as building heating. Thermochemical storage offers significantly higher energy densities compared to sensible or latent heat storage methods. Among various salt hydrates, sodium sulfide is noted for its high energy storage potential. The selection criteria for suitable salt hydrates in TCES systems include a high energy density, a dehydration temperature below 100°C for solar applications, low material cost, and safety.

| Salt Hydrate | Dehydration Temperature Range (°C) | Theoretical Energy Density | Suitability |

|---|---|---|---|

| Magnesium Sulfate (B86663) (MgSO₄) | ~150 | High | Industrial waste heat recovery. |

| Magnesium Chloride (MgCl₂) | 95-110 | High | Low-temperature heat storage. |

| Sodium Sulfide (Na₂S) | <100 | High | Building heating and solar applications. |

| Strontium Chloride (SrCl₂) | <100 | High | Promising for building heating applications. |

| Strontium Bromide (SrBr₂) | <100 | High | Promising for building heating applications. |

Environmental Remediation Technologies and Water Treatment

Disodium sulfanide hydrate plays a crucial role in environmental protection, particularly in the treatment of industrial wastewater contaminated with heavy metals. Its ability to precipitate metals as highly insoluble sulfides is a cornerstone of this application.

Precipitation of Heavy Metals from Industrial Effluents

Sulfide precipitation is a highly effective method for removing heavy metal ions from industrial wastewater. This technique is often considered an alternative to hydroxide (B78521) precipitation due to the significantly lower solubility of metal sulfides over a broad pH range. Disodium sulfanide (Na₂S) is a commonly used reagent for this purpose.

The process involves adding a sodium sulfide solution to the effluent, which causes heavy metals such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) to precipitate as metal sulfides. This method can achieve very low residual metal concentrations, often below 0.01 mg/L. The efficiency of precipitation is pH-dependent, with optimal conditions typically falling in the neutral to slightly acidic range (pH 5-9), which is often lower than that required for hydroxide precipitation. For example, studies have shown high precipitation efficiencies for copper at a pH of 4, and for nickel and zinc at a pH of 5.3. The process is fast and results in a dense sludge that settles more readily than the lighter precipitates formed during hydroxide treatment.

| Metal Ion | Optimal Precipitation pH | Precipitation Efficiency |

|---|---|---|

| Copper (Cu²⁺) | 2.3 - 4.0 | ~100% |

| Nickel (Ni²⁺) | 5.3 | High |

| Zinc (Zn²⁺) | 5.3 | ~100% (at pH 5.3) |

Role in Anaerobic Digestion and Biogas Production Processes

Anaerobic digestion is a biological process that breaks down organic materials in the absence of oxygen to produce biogas, a renewable energy source. However, the process can be hampered by the production of hydrogen sulfide (H₂S), a toxic and corrosive gas that diminishes the quality of the biogas. nih.govalpsecoscience.co.uk The formation of hydrogen sulfide occurs when sulfate-reducing bacteria break down sulfur-containing compounds present in the feedstock, such as agricultural waste, food waste, and industrial effluents. alpsecoscience.co.uksulfilogger.com

The presence of hydrogen sulfide presents several challenges:

Corrosion: H₂S is highly corrosive to metal components within the anaerobic digester, including pipelines, engines, and storage tanks, leading to increased maintenance costs and a shortened equipment lifespan. alpsecoscience.co.uk

Toxicity: The gas poses significant health and safety risks, even at low concentrations. alpsecoscience.co.uk

Reduced Biogas Quality: The presence of H₂S lowers the energy value of biogas and requires additional purification steps before it can be used as fuel or injected into the natural gas grid. alpsecoscience.co.uk

Consequently, the primary role of sulfide chemistry in anaerobic digestion revolves around the control and removal of hydrogen sulfide. Various strategies are employed to mitigate its negative effects. One common chemical approach involves dosing the digester with iron salts, such as ferric chloride. These salts react with hydrogen sulfide to form insoluble iron sulfide, which precipitates out of the solution and can be easily removed. alpsecoscience.co.uksulfilogger.com Another method is scrubbing the biogas after production, where the gas is passed through a solution of sodium hydroxide (caustic soda). This process absorbs the hydrogen sulfide, converting it into sodium hydrosulfide (B80085). fluencecorp.com

Table 1: Hydrogen Sulfide Mitigation Strategies in Anaerobic Digestion

| Mitigation Method | Description | Key Reactants | Primary Byproduct |

|---|---|---|---|

| Chemical Precipitation (in-situ) | Addition of chemicals directly into the digester to precipitate sulfide. | Iron Salts (e.g., Ferric Chloride) | Iron Sulfide (Insoluble Solid) |

| Chemical Scrubbing (post-production) | Washing the biogas with a chemical solution to absorb H₂S. | Sodium Hydroxide | Sodium Hydrosulfide (Solution) |

| Micro-aeration | Injecting small amounts of air/oxygen into the digester to promote the biological oxidation of sulfide to elemental sulfur. nih.gov | Oxygen | Elemental Sulfur |

Sulfide-Based Reduction of Environmental Contaminants

Disodium sulfanide hydrate is a key reagent in environmental remediation, particularly for treating industrial wastewater contaminated with heavy metals. persistencemarketresearch.comhiseachem.com Its effectiveness stems from its ability to act as a potent precipitating agent. When introduced into wastewater, the sulfide ions react with dissolved toxic metal ions—such as lead, mercury, cadmium, copper, and zinc—to form highly insoluble metal sulfide precipitates. persistencemarketresearch.comhiseachem.com These solid precipitates can then be easily removed from the water through physical processes like filtration or sedimentation, significantly reducing the toxicity of the effluent and helping industries comply with strict environmental discharge standards. persistencemarketresearch.com

The precipitation of metals using sulfide is rapid and can be selectively targeted by controlling the pH of the solution, allowing for the potential recovery of specific metals. mdpi.com

Table 2: Theoretical pH Values for Metal Sulfide Precipitation

| Metal Ion | Lowest pH for Precipitation |

|---|---|

| Cadmium (Cd²⁺) | < 1 |

| Copper (Cu²⁺) | < 1 |

| Lead (Pb²⁺) | 1 |

| Zinc (Zn²⁺) | 2 |

| Nickel (Ni²⁺) | 4 |

| Iron (Fe²⁺) | 6 |

Source: Adapted from research on metal sulfide precipitation. mdpi.com

Beyond heavy metal removal, disodium sulfanide hydrate also functions as an effective oxygen scavenger in water treatment systems. hiseachem.comthermofisher.krfishersci.pt Dissolved oxygen can cause significant corrosion to metal pipes and boiler components. hiseachem.comwestlab.com.au By reacting with and removing the dissolved oxygen, sodium sulfide helps protect industrial equipment, prolonging its operational life and reducing maintenance costs. hiseachem.com In the oil and gas industry, it is also used to treat produced water and to control toxic hydrogen sulfide gas in processing facilities. persistencemarketresearch.cominspenet.com

Pulp and Paper Industry Innovations Involving Disodium Sulfanide Hydrate

Disodium sulfanide hydrate is an indispensable chemical in the pulp and paper industry, where it plays a central role in the Kraft (or sulfate) pulping process. thermofisher.krwestlab.com.auchemicalbook.com This process is the dominant method for converting wood into wood pulp, the primary raw material for paper production. jamgroupco.com

In the Kraft process, wood chips are "cooked" under pressure in a solution known as "white liquor," which is a mixture of sodium sulfide and sodium hydroxide. chemicalbook.comjamgroupco.com The critical function of sodium sulfide is to break down lignin, a complex organic polymer that binds cellulose (B213188) fibers together in wood. jamgroupco.combaijinchemical.comcneastchem.com The sulfide ions selectively cleave the ether bonds within the lignin structure, which helps to dissolve it and liberate the cellulose fibers without significantly degrading them. baijinchemical.com This delignification is essential for producing high-quality, strong paper products. jamgroupco.comcneastchem.com

Innovations involving sodium sulfide in this industry are focused on optimizing the efficiency and sustainability of the Kraft process. Research aims to:

Enhance Pulping Efficiency: By fine-tuning the chemical composition of the white liquor, including the concentration of sodium sulfide, mills can reduce cooking times and energy consumption while maximizing pulp yield. baijinchemical.com

Improve Chemical Recovery: The Kraft process features a recovery cycle where chemicals from the spent "black liquor" are regenerated. Innovations in this cycle aim to improve the efficiency of converting oxidized sulfur compounds back into active sodium sulfide, reducing the need for fresh chemicals and minimizing waste.

Manage Emissions: Hydrogen sulfide is a byproduct of the Kraft process and a source of odorous emissions. fklaz.com Advanced scrubbing systems and process controls are continuously being developed to capture H₂S and, in some cases, convert it back into useful pulping chemicals, improving the environmental footprint of the mills. fklaz.com

Metallurgical Processes and Ore Processing

In the mining industry, disodium sulfanide hydrate is a vital reagent used to enhance the efficiency of mineral extraction through a process called froth flotation. persistencemarketresearch.comhiseachem.com Flotation separates valuable minerals from waste rock (gangue) by exploiting differences in their surface properties. hiseachem.com Sodium sulfide performs two distinct and critical roles in this process: as a sulfidizing agent and as a depressant. xkjgroup.comwit-stone.com

Theoretical and Computational Investigations of Disodium Sulfanide Hydrate

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding are fundamental to understanding the properties of a material. For disodium (B8443419) sulfanide hydrate (B1144303), this involves examining the sulfanide anion, its interaction with the surrounding water molecules (hydration shell), and the arrangement and bonding in the solid state.

Quantum chemical calculations, particularly ab initio methods, are employed to study the sulfanide (hydrosulfide, SH⁻) anion and its interactions with water molecules at a fundamental level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and interaction energies.

The hydration of the sulfanide anion is governed by hydrogen bonding between the sulfur atom and the hydrogen atoms of water molecules. slu.se The sulfur atom in the SH⁻ anion possesses a high electron density and lone pairs, making it a hydrogen bond acceptor. Computational studies on anion-water clusters, such as SH⁻(H₂O)n, help elucidate the structure and energetics of the primary hydration shell. acs.org

Key findings from these theoretical studies include:

Coordination Number: Calculations can predict the most stable number of water molecules in the first hydration shell surrounding the SH⁻ anion. This is often compared with experimental data for other ions to understand packing and interaction strength.

Hydrogen Bond Geometry: The calculations reveal the preferred orientation of water molecules around the anion, defining the lengths and angles of the S···H-O hydrogen bonds. nih.gov

Energetics of Hydration: The stepwise binding energies of water molecules to the SH⁻ anion can be calculated, providing the enthalpy of hydration. This helps quantify the strength of the ion-water interaction. tandfonline.com

Electronic Perturbation: The presence of the anion polarizes the surrounding water molecules, and in turn, the solvent environment affects the electronic structure of the anion. rsc.org Quantum calculations can quantify this mutual polarization, which is crucial for developing accurate force fields for larger-scale simulations. researchgate.net The lone pairs on the sulfur atom have a significant effect, often leading to an asymmetric hydration shell compared to more symmetrical anions like sulfate (B86663). slu.se

Table 1: Calculated Properties of Anion-Water Clusters from Quantum Chemical Methods Note: The following table is illustrative, based on typical results from ab initio calculations for hydrated anions. Specific values for SH⁻ would be determined in dedicated computational studies.

| Property | Description | Typical Calculated Value/Observation |

| Coordination Number (n) | The number of water molecules in the first hydration shell. | 4 to 6 for many singly charged anions. |

| Interaction Energy | The energy released upon binding of a water molecule to the anion. | Typically in the range of 10-25 kcal/mol per hydrogen bond. |

| S···H Distance | The distance between the sulfur atom of SH⁻ and the hydrogen of a bound water molecule. | Generally shorter than in bulk water, indicating a strong interaction. |

| Charge Transfer | The amount of electron density transferred from the anion to the surrounding water molecules. | Small but significant, indicating the covalent character of the H-bond. |

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used for solid-state systems. nih.govsemanticscholar.org Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. diva-portal.org For solid-state disodium sulfanide hydrate, DFT calculations can predict a wide range of properties. aps.org

DFT studies on the crystalline structure would involve:

Structural Optimization: Predicting the lowest-energy crystal structure, including the lattice parameters and the precise positions of the sodium, sulfanide, and water molecules. This can be compared with experimental data from X-ray crystallography. wikipedia.org

Electronic Band Structure: Calculating the electronic band structure reveals whether the material is an insulator, semiconductor, or metal. Disodium sulfanide hydrate is expected to be an insulator with a large band gap.

Density of States (DOS): The DOS provides information about the contribution of different atomic orbitals (Na, S, H, O) to the electronic states at various energy levels. mdpi.com This analysis helps to understand the nature of the chemical bonding (e.g., ionic between Na⁺ and SH⁻, covalent within SH⁻, and hydrogen bonding involving water).

Phonon Calculations: DFT can be used to calculate the vibrational frequencies (phonons) of the crystal lattice. nih.gov These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Molecular Dynamics Simulations of Disodium Sulfanide Hydrate Solutions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic picture of the solution, revealing information about its structure, dynamics, and thermodynamics.

MD simulations are ideal for studying how the solvent (water) influences the behavior of the dissolved ions (Na⁺ and SH⁻) and vice versa. ucl.ac.uk The interactions are described by a "force field," a set of parameters that define the potential energy of the system as a function of atomic positions.

Key aspects investigated by MD simulations include:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding one atom at a certain distance from another. RDFs for ion-water pairs (e.g., Na-O, S-H_water) reveal the detailed structure of the hydration shells, including their radii and the number of solvent molecules they contain. ucl.ac.uk

Water Dynamics: The presence of ions alters the dynamics of nearby water molecules. Simulations can quantify changes in the diffusion coefficient of water and the residence time of water molecules within the hydration shells of Na⁺ and SH⁻. rsc.org This helps classify ions as "structure-making" (slowing down water dynamics) or "structure-breaking" (speeding them up).

Hydrogen Bond Network: The sulfanide anion can disrupt the natural hydrogen-bonding network of water. MD simulations can analyze the number and lifetime of hydrogen bonds between water molecules in the bulk versus near the ions, providing a quantitative measure of this disruption. nih.gov

In electrolyte solutions, cations and anions can associate to form ion pairs. nih.gov These can be classified as contact ion pairs (CIP), solvent-shared ion pairs (SSHIP), or solvent-separated ion pairs (SSIP), depending on the number of water molecules between the ions. nih.gov

MD simulations can explore these phenomena in detail:

Potential of Mean Force (PMF): The PMF is the free energy profile as a function of the distance between a sodium cation and a sulfanide anion. researchgate.net It is calculated using enhanced sampling techniques in MD. The PMF reveals the relative stability of different ion-pair configurations (CIP, SSHIP, SSIP) and the energy barriers between them.

Association Constants: From the PMF, the equilibrium constant for ion-pair formation can be calculated. arxiv.org This provides a direct link between the microscopic simulation and a macroscopic thermodynamic property.

Concentration Effects: Simulations can be run at different salt concentrations to study how ion-pairing and solution structure change as the solution becomes more concentrated, moving from an ion-dominated regime to one where ion-ion interactions and associations become prevalent. copernicus.org

Table 2: Typical Outputs from Molecular Dynamics Simulations of Aqueous Salt Solutions

| Simulation Output | Description | Information Gained for NaSH-H₂O System |

| Radial Distribution Function | Probability distribution of the distance between pairs of atoms (e.g., Na-O, S-H_water). | Determines the size and coordination number of the hydration shells around Na⁺ and SH⁻. |

| Diffusion Coefficient | A measure of the rate of translational motion of ions and water molecules. | Quantifies the effect of the ions on solvent mobility. |

| Potential of Mean Force | The free energy profile as a function of the distance between an Na⁺ and an SH⁻ ion. | Reveals the stability of contact vs. solvent-separated ion pairs and the energy barriers for association/dissociation. |

| Residence Time | The average time a water molecule spends in the first hydration shell of an ion. | Indicates the strength of the ion-water interaction (lability of the hydration shell). |

Thermodynamic Modeling of Phase Equilibria Involving Disodium Sulfanide Hydrate

Thermodynamic models are used to predict the conditions of temperature, pressure, and composition under which different phases (vapor, liquid, solid hydrate) are stable and coexist in equilibrium. bohrium.com This is crucial for applications such as chemical processing and energy storage. researchgate.net The Na₂S-H₂O system, which is closely related to disodium sulfanide hydrate, provides a useful reference. researchgate.net

Modeling the phase equilibria of gas hydrates, such as hydrogen sulfide (B99878) hydrate in electrolyte solutions, often involves a combination of approaches: researchgate.netripi.ir

Equation of State (EoS) for Fluid Phases: An EoS (e.g., Peng-Robinson, DMW-92) is used to calculate the fugacity (effective pressure) of components like water and hydrogen sulfide in the vapor and liquid phases. bohrium.com

Solid Solution Theory for Hydrate Phase: The van der Waals–Platteeuw (vdW-P) statistical mechanical model is commonly used to describe the solid hydrate phase. researchgate.net It treats the hydrate as a solid solution of gas molecules (guests) within a lattice of water molecules (host). The model calculates the chemical potential of water in the hydrate phase based on how guest molecules stabilize the water cages.

Activity Coefficient Model for Liquid Phase: In the presence of electrolytes (like Na⁺ and SH⁻), the properties of the aqueous phase deviate from ideality. Activity coefficient models, such as the Pitzer model or UNIQUAC, are used to account for these non-ideal interactions and accurately calculate the activity of water, which is essential for determining the hydrate stability line. bohrium.comripi.ir

These combined models can predict the three-phase (Liquid Water-Hydrate-Vapor, L-H-V) equilibrium line. The models show how the addition of a salt like disodium sulfanide typically inhibits hydrate formation, shifting the equilibrium line to higher pressures and lower temperatures. researchgate.net This inhibitory effect is a direct consequence of the salt lowering the activity of water in the liquid phase. bohrium.com

Reaction Pathway Prediction and Mechanistic Insights via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of hydrated compounds at an atomic level. For disodium sulfanide hydrate, theoretical investigations are pivotal in predicting reaction pathways, identifying transient intermediates, and understanding the energetic landscape of its transformations, such as hydrolysis and thermal decomposition. These studies provide insights that are often difficult to obtain through experimental methods alone.

Methodological Approach:

The prediction of reaction pathways for disodium sulfanide hydrate typically employs quantum mechanical methods, with Density Functional Theory (DFT) being a common choice due to its balance of accuracy and computational cost. These calculations can model the system in the gas phase or, more realistically, in an aqueous environment using implicit or explicit solvent models.

The process generally involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and potential intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The identification of a single imaginary frequency from a vibrational frequency analysis confirms a true transition state.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations are performed to connect the transition state to the corresponding reactants and products, thereby mapping out the entire reaction pathway.

Energy Profile Calculation: The relative energies of all species along the reaction pathway are calculated to construct a potential energy surface, which provides key thermodynamic and kinetic information, including activation energies and reaction enthalpies.

Mechanistic Insights into Hydrolysis:

A primary reaction of disodium sulfanide hydrate is hydrolysis, where the sulfanide ion (S²⁻) reacts with water. Computational studies can model this process step-by-step. For instance, the hydrolysis is expected to proceed through the formation of the hydrosulfide (B80085) ion (HS⁻) and hydroxide (B78521) ion (OH⁻).

A hypothetical reaction pathway for the first hydrolysis step could be investigated as follows:

Reactant Complex: The initial state would be a solvated sulfanide ion, likely complexed with several water molecules and sodium ions.

Transition State: A transition state would be located where a proton is being transferred from a water molecule to the sulfanide ion.

Product Complex: The products would be a hydrosulfide ion and a hydroxide ion, each solvated by water molecules.

Illustrative Energy Profile for Hydrolysis:

The following table provides a hypothetical energy profile for the first step of hydrolysis, as might be determined from DFT calculations. These values are for illustrative purposes to demonstrate the type of data generated from computational studies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Solvated S²⁻ ion and H₂O | 0.0 |

| Transition State 1 (TS1) | Proton transfer from H₂O to S²⁻ | +12.5 |

| Product Complex | Solvated HS⁻ and OH⁻ ions | -5.8 |

Mechanistic Insights into Thermal Dehydration:

Computational chemistry can also provide insights into the thermal decomposition of disodium sulfanide hydrate, which involves the sequential loss of water molecules. publications.gc.ca Theoretical models can predict the binding energies of water molecules at different sites within the crystal lattice and the energy barriers associated with their removal.

For a hypothetical dihydrate, the dehydration process could be modeled as:

Na₂S·2H₂O(s) → Na₂S·H₂O(s) + H₂O(g)

Computational analysis would involve calculating the energy required to break the coordination bonds between the sodium and sulfanide ions and the water molecules.

Illustrative Data for Dehydration Step:

This table presents hypothetical data for the computational investigation of the first dehydration step of a disodium sulfanide dihydrate.

| Parameter | Description | Calculated Value |

| H₂O Binding Energy | Energy required to remove one water molecule | 15.7 kcal/mol |

| Activation Energy (Ea) | Energy barrier for the dehydration step | 25.3 kcal/mol |

| Reaction Enthalpy (ΔH) | Overall energy change of the dehydration step | +14.2 kcal/mol |

These theoretical and computational investigations, by providing detailed energetic and structural information, are crucial for a fundamental understanding of the reactivity and stability of disodium sulfanide hydrate. They offer a molecular-level picture that complements experimental findings and can guide the design of processes involving this compound.

Advanced Analytical Methodologies for Disodium Sulfanide Hydrate Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of disodium (B8443419) sulfanide hydrate (B1144303), offering non-destructive ways to probe its molecular structure, bonding, and electronic states.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is highly effective for studying the hydration state and chemical bonding within disodium sulfanide hydrate. uha.fr These methods probe the vibrational modes of molecules, providing a fingerprint of the functional groups present and their local environment. uha.fr

In the context of hydrated sodium sulfide (B99878), FT-IR spectroscopy is particularly sensitive to the vibrations of water molecules. The O-H stretching vibrations, typically observed in the 2900-3600 cm⁻¹ region, provide direct information about the extent and nature of hydrogen bonding. longdom.org The presence of water of crystallization is often confirmed by a broad absorption band in this region. longdom.org For instance, the FT-IR spectrum of a control sample of disodium hydrogen orthophosphate, another hydrated salt, showed an O-H stretching peak at 2975 cm⁻¹ due to its water of crystallization. longdom.org

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Obtained |

|---|---|---|---|

| FT-IR | O-H Stretch (Water of Hydration) | ~2900 - 3600 | Presence and hydrogen bonding state of water molecules. longdom.org |

| FT-IR | H-O-H Bend (Water of Hydration) | ~1600 - 1650 | Confirmation of water of crystallization. researchgate.net |

| Raman | S-S Stretch (Polysulfides) | ~400 - 500 | Detection of oxidation products like polysulfides. ucsd.edu |

| Raman | Lattice Phonons | < 200 | Information on crystallinity and phase. ucsd.edu |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top 5-10 nm of a material's surface. wikipedia.org This makes it an invaluable tool for analyzing the surface of disodium sulfanide hydrate, which is prone to oxidation upon exposure to air. unica.it

By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment. For sodium sulfide, the S 2p spectrum is of particular interest. The binding energy for a sulfidic state (S²⁻) is distinct from that of oxidized sulfur species. unica.it

Research has shown that the S 2p₃/₂ signal for sulfide is typically found at binding energies around 162.0 eV. unica.it If the surface oxidizes, other species can be detected, such as polysulfides (S₂²⁻, etc.) or sulfates (SO₄²⁻), which appear at higher binding energies. unica.itresearchgate.net For example, the binding energy for sulfate (B86663) is significantly higher, often observed around 168-169 eV. researchgate.netukm.my XPS can therefore quantitatively assess the degree of surface oxidation on sodium sulfide hydrate crystals. tascon.eu

| Sulfur Species | Oxidation State | Approximate S 2p Binding Energy (eV) |

|---|---|---|

| Sulfide (S²⁻) | -2 | ~162.0 - 162.6 unica.itmdpi.com |

| Polysulfide (Sₙ²⁻) | -2/n to -1 | ~163.3 - 164.2 mdpi.commdpi.com |

| Sulfite (SO₃²⁻) | +4 | ~166 - 167.5 ukm.my |

| Sulfate (SO₄²⁻) | +6 | ~168.1 - 168.8 researchgate.netukm.my |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and chemical environment of molecules in solution. wikipedia.org For studies of disodium sulfanide hydrate, NMR can provide insights into the behavior of sodium and sulfide ions in aqueous solutions. The primary nuclei of interest are ²³Na and ³³S.

²³Na NMR is frequently used due to the nucleus's high natural abundance and good receptivity. mdpi.com It allows for the study of ion solvation, the formation of ion pairs, and the dynamics of sodium ions in solution. nih.gov Changes in the chemical shift and line width of the ²³Na signal can indicate changes in the coordination environment of the sodium cation. mdpi.com

³³S NMR is more challenging due to the nucleus's low natural abundance (0.76%), low sensitivity, and quadrupolar nature (spin I = 3/2), which often results in very broad resonance signals. mdpi.comhuji.ac.il Despite these difficulties, ³³S NMR can provide direct information about the sulfur species present in solution, such as the equilibrium between sulfide (S²⁻), hydrosulfide (B80085) (HS⁻), and polysulfides. mdpi.com The chemical shift of ³³S is highly sensitive to the oxidation state and coordination of the sulfur atom. huji.ac.il

Diffraction Methods for Crystalline Structure Elucidation

Diffraction techniques are essential for determining the arrangement of atoms within the crystalline lattice of disodium sulfanide hydrate.

X-ray Diffraction (XRD) is the most common technique for identifying the crystalline phases and determining the crystal structure of materials. carleton.edu For disodium sulfanide hydrate, XRD is used to distinguish between its different hydrated forms, such as the pentahydrate (Na₂S·5H₂O) and the nonahydrate (Na₂S·9H₂O), as well as the anhydrous form. wikipedia.orgresearchgate.net Each crystalline phase produces a unique diffraction pattern, which acts as a fingerprint for identification. carleton.edu By analyzing the positions and intensities of the diffraction peaks, the unit cell dimensions, lattice parameters, and atomic positions can be determined. carleton.edu The anhydrous form of Na₂S adopts the antifluorite structure. wikipedia.org

Neutron diffraction provides complementary information to XRD. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. miragenews.com This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in the presence of heavier atoms. miragenews.comresearchgate.net In the study of disodium sulfanide hydrate, neutron diffraction is crucial for determining the precise positions of hydrogen atoms in the water molecules and elucidating the complex hydrogen-bonding network that stabilizes the crystal structure. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Anhydrous Sodium Sulfide (Na₂S) | Cubic | Fm-3m | Adopts the antifluorite structure. ucsd.eduwikipedia.org |

| Sodium Sulfide Pentahydrate (Na₂S·5H₂O) | Tetragonal | - | S²⁻ centers are bound to Na⁺ and encased by hydrogen bonds. wikipedia.org |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Tetragonal | - | S²⁻ ion is hydrogen-bonded to 12 water molecules. wikipedia.org |

Electron diffraction is a powerful technique for the structural analysis of materials that are too small for conventional single-crystal X-ray diffraction, such as microcrystalline powders, nanocrystals, and thin films. nih.gov Electrons interact much more strongly with matter than X-rays, allowing diffraction patterns to be obtained from extremely small crystal volumes. nih.gov

For disodium sulfanide hydrate, electron diffraction can be employed to characterize nanostructured forms or to study the structure of thin films deposited by methods like sputtering. ucsd.edu It is also valuable for analyzing samples that are poorly crystalline or amorphous, which would yield broad, uninformative patterns in XRD. ucsd.edu While radiation damage can be a concern, modern techniques, including low-dose data collection strategies, have made it possible to study fragile, hydrated crystals at high resolution. nih.govacs.org

Chromatographic and Electrochemical Methods for Purity and Speciation

Advanced analytical techniques are crucial for determining the purity of disodium sulfanide hydrate and for the speciation of its related sulfur compounds in various matrices. Chromatographic and electrochemical methods provide the sensitivity and selectivity required for these complex analyses.

Ion Chromatography for Anion Analysis

Ion chromatography (IC) is a highly effective method for the simultaneous detection and quantification of various anions, making it suitable for analyzing solutions containing disodium sulfanide hydrate. researchgate.net This technique is particularly valuable for assessing the presence of sulfur oxyanions, which can form through oxidation or side reactions.

In research concerning the electrochemical treatment of spent caustic streams containing sodium sulfide, ion chromatography was the chosen method for analyzing sulfur species. ugent.be The technique allows for the separation and quantification of anions such as sulfide, sulfite, sulfate, and thiosulfate. This is critical for monitoring the efficiency of electrochemical oxidation processes and understanding the distribution of sulfur products. ugent.be Methodologies based on established standards, such as EPA Method 300.0A for the determination of inorganic anions in water, are often adapted for this purpose. pnnl.gov The primary advantages of IC include its excellent selectivity, high sensitivity for a wide range of anions and cations, and its capability for speciation studies. researchgate.net

Table 1: Anions Detectable by Ion Chromatography in Sulfide-Containing Solutions

| Anion | Chemical Formula | Relevance in Disodium Sulfanide Hydrate Analysis |

|---|---|---|

| Sulfide | S²⁻ | Primary anion of interest |

| Sulfite | SO₃²⁻ | Potential oxidation product |

| Sulfate | SO₄²⁻ | Common, more stable oxidation product ugent.be |

| Thiosulfate | S₂O₃²⁻ | Intermediate oxidation species ugent.be |

| Chloride | Cl⁻ | Common impurity or component in process streams |

| Nitrate | NO₃⁻ | Potential contaminant from source materials |

Detailed research findings from studies on electrochemical recovery from spent caustic streams show that IC is used to track the conversion of sulfide into products like sulfate and thiosulfate, providing essential data on process efficiency. ugent.be

Voltammetric Techniques for Redox Speciation

Voltammetric techniques, such as cyclic voltammetry (CV), are powerful electrochemical methods for investigating the redox behavior of species in solution. These methods are applied to study the oxidation and reduction processes of sulfur compounds derived from disodium sulfanide hydrate, particularly in complex environments like molten salts. researchgate.net

Research into the pyroprocessing of used nuclear fuel has employed cyclic voltammetry to study the electrochemical properties of various elements in LiCl-KCl molten salt systems, where sodium sulfide hydrate is used as a precipitating agent. researchgate.netresearchgate.net In these studies, CV helps in determining the diffusion coefficients and standard rate constants of charge transfer for redox couples, such as Sm(III)/Sm(II). researchgate.net By analyzing the voltammetric response (current vs. potential), researchers can elucidate the reaction mechanisms and kinetics of the sulfide precipitation process used to separate fission products. researchgate.netresearchgate.net

The insights gained from voltammetric studies are crucial for optimizing processes that rely on the specific redox state of sulfur. For instance, understanding the electrochemical behavior of sulfide and polysulfides is essential for controlling their reactions in applications ranging from energy storage to chemical synthesis.

Microscopic and Imaging Techniques for Morphological Characterization

Microscopy is indispensable for characterizing the physical properties of disodium sulfanide hydrate, including crystal morphology, particle size, and surface topography. These characteristics are critical as they influence the material's reactivity, stability, and performance in various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the morphology and structure of materials at the micro- and nanoscale. rsc.org

In the context of disodium sulfanide hydrate for thermochemical heat storage, SEM has been used to observe significant changes in the crystal morphology after repeated hydration/dehydration cycles. researchgate.net Initial, well-defined angular crystals were observed to transform into a highly porous, sponge-like structure after cycling. researchgate.net This change in morphology is a critical finding, as it can impact the material's mechanical stability and long-term performance. researchgate.netresearchgate.net SEM is also employed to study the morphology of composite materials, such as those where sodium sulfide hydrate is blended with cellulose (B213188) fibers to improve stability. researchgate.netresearchgate.net

TEM provides higher resolution imaging, allowing for the characterization of nanoscale materials. For instance, TEM has been used to confirm the formation of aggregation-free cysteamine-capped PbS quantum dots synthesized using sodium sulfide hydrate. mdpi.com The images distinguish between well-dispersed nanoparticles and those that have undergone severe aggregation. mdpi.com Both SEM and TEM are often coupled with Energy Dispersive X-ray Analysis (EDAX) to obtain elemental composition information about the imaged samples. scispace.com

Table 2: Summary of SEM/TEM Findings for Disodium Sulfanide Hydrate and Related Materials

| Material | Technique | Key Findings | Reference |

|---|---|---|---|

| Recrystallized Na₂S·9H₂O | SEM | Crystals are initially well-defined and angular. | researchgate.net |

| Cycled Na₂S·9H₂O | SEM | Morphology changes to a porous, sponge-like structure after multiple cycles. | researchgate.net |

| PbS Quantum Dots | TEM | Confirmed the synthesis of well-dispersed, non-aggregated nanoparticles. | mdpi.com |

| SnS Nanocrystals | SEM/TEM | Used to analyze the morphological and structural properties of the synthesized nanoparticles. | scispace.com |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography at the nanoscale. acs.org Unlike electron microscopy, AFM can be performed in various environments, making it a powerful tool for studying dynamic processes like crystal growth. acs.org

While direct AFM studies focused solely on disodium sulfanide hydrate are not prominent in the provided literature, its application is noted in contexts where this compound is a precursor. For example, AFM is used to characterize the morphology of graphene oxide, which can be synthesized using sodium sulfide hydrate as a sulfur precursor for doping. researchgate.net In such studies, AFM provides precise measurements of features like the thickness of single-layer graphene oxide sheets. researchgate.net

The technique is also highlighted as a key method for investigating crystal growth mechanisms in real-time and for characterizing surface adhesion, which are relevant to understanding the physical stability and behavior of salt hydrates. acs.orgacs.org The ability of AFM to yield quantitative data on surface features makes it a valuable complement to SEM and TEM for a comprehensive morphological characterization. acs.org

Table of Compounds

| Compound Name | |

|---|---|

| Disodium sulfanide hydrate (Sodium sulfide hydrate) | |

| Sodium sulfite | |

| Sodium carbonate | |

| Hydrogen sulfide | |

| Metal sulfides | |

| Sodium hydroxide (B78521) | |

| Elemental sulfur | |

| Sulfate | |

| Thiosulfate | |

| Sulfite | |

| Polysulfides | |

| Graphene oxide | |

| Cysteamine capped PbS quantum dot | |

| SnS nanocrystals | |

| Calcium oxalate (B1200264) monohydrate | |

| Cellulose | |

| Copper sulfide |

Environmental Chemistry and Geochemistry of Disodium Sulfanide Hydrate

Environmental Fate and Transport Mechanisms

The environmental fate of disodium (B8443419) sulfanide hydrate (B1144303) is largely dictated by its high solubility in water and its reactivity with atmospheric components and environmental matrices. When released into the environment, it readily dissolves, dissociating into sodium (Na⁺) and hydrosulfide (B80085) (HS⁻) ions. The hydrosulfide ion is the primary reactive species that determines the subsequent environmental pathways.

A critical characteristic of aqueous solutions of disodium sulfanide hydrate is their high alkalinity, with a pH typically ranging from 11.5 to 12.5 researchgate.netjamgroupco.com. This elevated pH can significantly alter the local chemistry of soil and water. Furthermore, the stability of the hydrosulfide ion is highly dependent on pH. In aqueous solutions, it exists in equilibrium with hydrogen sulfide (B99878) (H₂S) and sulfide (S²⁻) ions. At a neutral pH of 7, approximately 80% of the sulfide is present as H₂S gas wikipedia.org. Contact with moisture in the air or dilution with water can lead to hydrolysis, breaking down into sodium hydroxide (B78521) and sodium sulfide, and the gradual release of hydrogen sulfide gas, which is recognized by its characteristic rotten egg odor jamgroupco.comfrontiersin.orgcamachem.com.

Transport in the environment can occur through several mechanisms. Due to its high water solubility, it is readily transported with surface water and groundwater flow. The release of hydrogen sulfide gas allows for atmospheric transport, where it can be subsequently redeposited. In soil, its transport is influenced by interactions with soil components.

In the presence of oxygen, disodium sulfanide hydrate undergoes rapid oxidation. This process is a key mechanism for its degradation in aerobic environments. When exposed to air, it undergoes autoxidation, gradually forming a series of more oxidized sulfur compounds, including polysulfides, thiosulfate, and ultimately sulfate (B86663) nih.gov. This oxidative transformation is a critical detoxification pathway, as sulfate is a significantly less toxic and more stable form of sulfur in the environment.

The oxidation can be both a chemical and microbially mediated process. The chemical oxidation is spontaneous and is accelerated by factors such as temperature and the presence of catalysts. In the event of a spill, remediation strategies often involve the application of oxidizing agents like hydrogen peroxide (H₂O₂) or weak sodium hypochlorite (bleach) solutions ausimm.com. These chemicals rapidly oxidize the reactive sulfides to sulfates, thereby mitigating the immediate environmental risk and preventing the release of toxic hydrogen sulfide gas ausimm.com. The general reaction for the oxidation of hydrosulfide to sulfate can be represented as:

HS⁻ + 2O₂ → SO₄²⁻ + H⁺

This process can lead to a decrease in the pH of the surrounding medium due to the production of hydrogen ions.

When introduced into soil or sediment, disodium sulfanide hydrate interacts with various components, which influences its mobility and transformation. The high pH of its solutions can alter soil chemistry, affecting the solubility and availability of metals and other nutrients.

Iron Oxides: Iron oxides, commonly present in soils and sediments, play a significant role in the transformation of sulfide. Ferric iron (Fe³⁺) in iron oxides can be reduced by sulfide, leading to the formation of iron sulfides (FeS) and elemental sulfur. This process is a significant sink for sulfide in anoxic environments. In oxic conditions, iron oxides can also catalyze the oxidation of sulfide to sulfate.

Organic Matter: Soil organic matter, such as humic acids, can also interact with the components of disodium sulfanide hydrate. Humic substances have functional groups that can bind with cations like Na⁺. Furthermore, some studies suggest that humic acids can inhibit the formation of H₂S in anaerobic digestion by acting as electron acceptors, indicating a potential for interaction with the sulfide component researchgate.net.

The following table summarizes the potential interactions of disodium sulfanide hydrate with soil and sediment components:

| Soil/Sediment Component | Potential Interaction with Disodium Sulfanide Hydrate | Primary Transformation Products |

|---|---|---|

| Clay Minerals (e.g., Montmorillonite) | Adsorption of H₂S (hydrolysis product), potential for catalytic oxidation. | Iron sulfides (if iron is present), Sulfur dioxide, Sulfate. |

| Iron Oxides (e.g., Goethite, Hematite) | Redox reactions with sulfide, catalytic oxidation. | Iron sulfides, Elemental sulfur, Sulfate. |

| Organic Matter (e.g., Humic Acids) | Cation exchange with Na⁺, potential redox interactions with sulfide. | Complexes with organic matter, potential for altered H₂S production. |

Role in Natural Sulfur Cycles

The natural sulfur cycle involves the transformation of sulfur through various oxidation states, driven by both biological and geological processes researchgate.netwikipedia.org. Disodium sulfanide hydrate, as an anthropogenic compound, introduces a significant amount of reduced sulfur (in the form of hydrosulfide, HS⁻) into the environment, thereby impacting the local sulfur cycle.

Upon release, the hydrosulfide from disodium sulfanide hydrate enters the pool of reduced sulfur compounds in the environment. In this context, it can be:

Oxidized: In aerobic environments, it will be rapidly oxidized to sulfate, as described in section 7.1.1. This sulfate can then be taken up by plants and microorganisms.

Utilized by Chemolithotrophs: In environments with low oxygen, chemoautotrophic bacteria can use the energy from the oxidation of sulfide to fix carbon dioxide, forming the base of some ecosystems researchgate.net.

Precipitated: In the presence of certain metal ions (e.g., iron, copper, zinc), the sulfide can precipitate as insoluble metal sulfides, effectively removing it from the mobile phase.

Volatilized: As hydrogen sulfide, it can be released into the atmosphere, where it participates in atmospheric sulfur chemistry before being redeposited on land or in water.

Human activities, including the industrial use of compounds like disodium sulfanide hydrate, have a significant impact on the global sulfur cycle, leading to increased atmospheric sulfur concentrations and acid rain in some regions researchgate.net.

Biogeochemical Transformations and Microbial Interactions

Microorganisms play a crucial role in the transformation of sulfur compounds in the environment. The introduction of disodium sulfanide hydrate can stimulate the activity of various groups of sulfur-metabolizing bacteria.

Sulfide-Oxidizing Bacteria: In aerobic or microaerophilic environments, a diverse group of bacteria, such as those from the genera Thiobacillus and Beggiatoa, can oxidize the hydrosulfide from disodium sulfanide hydrate to elemental sulfur and ultimately to sulfate wikipedia.org. This process is a key component of the natural attenuation of sulfide contamination. The oxidation can proceed through several intermediate compounds, including elemental sulfur (S⁰), thiosulfate (S₂O₃²⁻), and sulfite (SO₃²⁻) wikipedia.org.

Sulfate-Reducing Bacteria (SRB): In anaerobic environments, such as saturated soils and sediments, sulfate-reducing bacteria utilize sulfate as a terminal electron acceptor for the oxidation of organic matter, producing sulfide. While disodium sulfanide hydrate provides sulfide directly, its oxidation product, sulfate, can fuel the activity of SRB, thus completing a localized sulfur cycle. Some intestinal bacteria, for example, are involved in dissimilatory sulfate reduction where toxic hydrogen sulfide is produced nih.gov.

The microbial communities in soil and water will likely adapt to the presence of high concentrations of sulfide from a disodium sulfanide hydrate source. This can lead to shifts in the microbial population structure, favoring those species that can tolerate and metabolize sulfur compounds.

The following table lists the key microbial processes involved in the transformation of disodium sulfanide hydrate in the environment:

| Microbial Process | Key Microbial Groups | Environmental Conditions | Transformation of Sulfide |

|---|---|---|---|

| Sulfide Oxidation | Thiobacillus, Beggiatoa | Aerobic, Microaerophilic | HS⁻ → S⁰ → SO₄²⁻ |

| Sulfate Reduction | Desulfovibrio, Desulfobacter | Anaerobic | SO₄²⁻ (from sulfide oxidation) → H₂S |

| Anoxygenic Photosynthesis | Green and Purple Sulfur Bacteria | Anaerobic, Light | H₂S → S⁰ → SO₄²⁻ (as an electron donor) |

Historical Evolution and Future Directions in Disodium Sulfanide Hydrate Research

Seminal Discoveries and Paradigms in Hydrated Sulfide (B99878) Chemistry

The history of Disodium (B8443419);sulfanide;hydrate (B1144303), more commonly known as sodium sulfide hydrate, is intrinsically linked to the industrial revolution and the subsequent demand for efficient chemical processes in various manufacturing sectors. While the fundamental understanding of hydrated sulfide chemistry has evolved over centuries, the trajectory of sodium sulfide hydrate research and application can be marked by several key discoveries and paradigm shifts that propelled its use from a laboratory curiosity to an industrial staple.

A pivotal moment in the history of hydrated sulfide chemistry was the invention of the Kraft process (also known as the sulfate (B86663) process) in 1879 by Carl F. Dahl. cnpapermachinery.compaperindustry.comwikipedia.org This process revolutionized the paper and pulp industry by providing a method to convert wood into wood pulp with nearly pure cellulose (B213188) fibers. cnpapermachinery.compaperindustry.com The "white liquor," a mixture of sodium hydroxide (B78521) and sodium sulfide, is the key reagent that breaks the bonds between lignin and cellulose in wood chips. cnpapermachinery.com Dahl's innovation was not just the use of sodium sulfide but the development of a recovery process where sodium sulfate was used to replenish the chemicals lost, which is then reduced to sodium sulfide in the recovery furnace. eucalyptus.com.br This created a nearly closed-loop chemical cycle, a paradigm of industrial efficiency and resource management for its time. cnpapermachinery.comwikipedia.org The invention of the recovery boiler by G.H. Tomlinson in the early 1930s was another significant milestone, further enhancing the economic and environmental viability of the Kraft process. cnpapermachinery.comwikipedia.org

Another significant area where sodium sulfide hydrate became indispensable is in the leather tanning industry. haz-map.comchemicaliran.com Historically, the unhairing of hides was a labor-intensive and often unpleasant process. The introduction of sodium sulfide as a dehairing agent represented a major advancement. haz-map.comchemicaliran.com It efficiently breaks down the keratin in hair, allowing for its easy removal from the hides. chemicaliran.compersistencemarketresearch.com This application of hydrated sulfide chemistry streamlined the initial stages of leather production, contributing to the growth of the global leather industry. persistencemarketresearch.comunive.it

The use of sodium sulfide hydrate also extended to the textile industry, particularly in the application of sulfur dyes. chemicaliran.compersistencemarketresearch.com Sulfur dyes are known for their good fastness and are economically advantageous for dyeing cotton. persistencemarketresearch.com Sodium sulfide plays a crucial role in solubilizing these dyes, allowing them to be absorbed by the textile fibers. chemicaliran.compersistencemarketresearch.com This application showcases a paradigm of using hydrated sulfides as reducing agents in complex chemical processes to achieve desired material properties.

In the realm of organic chemistry, the Zinin reaction, discovered by Nikolay Zinin, demonstrated the utility of sodium sulfide as a reducing agent for aromatic nitro compounds to amines. wikipedia.org This reaction provided a valuable synthetic route for the production of various organic compounds, including some azo dyes. wikipedia.org

These seminal applications established a paradigm where hydrated sulfides, particularly sodium sulfide hydrate, were recognized as powerful and versatile reducing agents and nucleophiles, driving innovation in several key industrial sectors.

Emerging Research Trends and Interdisciplinary Approaches

In recent decades, research into sodium sulfide hydrate has expanded beyond its traditional industrial applications, branching into new and exciting interdisciplinary fields. These emerging trends are driven by the quest for sustainable energy solutions, advanced materials, and novel therapeutic agents.